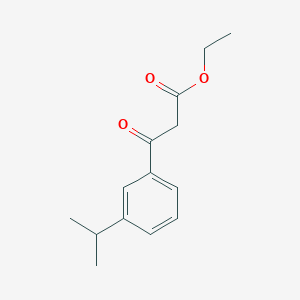

Ethyl (3-isopropylbenzoyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (3-isopropylbenzoyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a benzoyl group substituted with an isopropyl group at the third position and an ethyl acetate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-isopropylbenzoyl)acetate typically involves the esterification of 3-isopropylbenzoic acid with ethyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-isopropylbenzoic acid+ethyl acetateacid catalystethyl (3-isopropylbenzoyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (3-isopropylbenzoyl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 3-isopropylbenzoic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products Formed

Hydrolysis: 3-isopropylbenzoic acid and ethanol.

Reduction: 3-isopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Organic Synthesis

Applications in Heterocyclic Chemistry:

Ethyl (3-isopropylbenzoyl)acetate is utilized as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for creating thiophene, pyran, and pyridine derivatives through cyclization reactions. Such transformations are valuable in developing pharmaceuticals due to the biological activity of these heterocycles .

Reactivity:

The compound's reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. This versatility makes it a useful intermediate in synthetic organic chemistry.

Pharmaceutical Applications

Drug Development:

In pharmaceutical chemistry, this compound is explored for its potential as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in developing new therapeutic agents, particularly in treating infections and other diseases .

Case Study:

A notable case study highlighted the use of this compound in synthesizing a series of novel compounds that exhibited antimicrobial properties. The research demonstrated that modifications to the ester group could enhance biological activity, leading to promising candidates for further development.

Material Science

Use in Coatings:

In material science, this compound can be used as a component in coatings and adhesives due to its solvent properties. It helps improve the adhesion and durability of coatings applied to various substrates, including metals and plastics.

Table 1: Comparison of Solvent Properties

| Property | This compound | Ethyl Acetate |

|---|---|---|

| Boiling Point (°C) | 210 | 77 |

| Density (g/cm³) | 1.03 | 0.897 |

| Solubility | Miscible with organic solvents | Miscible with water |

| Viscosity | Moderate | Low |

Environmental Impact

The production processes involving this compound are considered environmentally friendly compared to traditional methods. Research has shown that using advanced catalytic processes can significantly reduce waste generation and energy consumption during synthesis .

Mécanisme D'action

The mechanism of action of ethyl (3-isopropylbenzoyl)acetate largely depends on its interaction with biological targets. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes, leading to cell lysis. The exact molecular targets and pathways can vary based on the specific application and biological system under study.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl acetate: A simple ester with a similar structure but lacking the benzoyl and isopropyl groups.

Methyl benzoate: Another ester with a benzoyl group but with a methyl group instead of an ethyl group.

Isopropyl benzoate: Contains the benzoyl and isopropyl groups but lacks the ethyl acetate moiety.

Uniqueness

Ethyl (3-isopropylbenzoyl)acetate is unique due to the presence of both the isopropyl group and the ethyl acetate moiety, which confer distinct chemical and physical properties. This combination makes it valuable in specific applications where both aromatic and ester functionalities are desired.

Activité Biologique

Ethyl (3-isopropylbenzoyl)acetate is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The findings are supported by various studies and data tables that highlight the compound's efficacy in different biological contexts.

Chemical Structure and Properties

This compound, with the molecular formula C13H16O3, belongs to the class of aromatic esters. Its structure features an isopropyl group attached to a benzoyl moiety, which is linked to an ethyl acetate group. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro tests revealed that the compound exhibits significant inhibitory effects against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 5% |

| Escherichia coli | ≤ 5% |

| Pseudomonas aeruginosa | ≤ 5% |

| Candida albicans | ≤ 5% |

These results indicate that this compound can effectively combat microbial growth, making it a potential candidate for use in antimicrobial formulations .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In a study assessing various derivatives of benzoyl compounds, this compound demonstrated notable anti-inflammatory activity comparable to standard anti-inflammatory drugs. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound in cosmetic products. The results showed that formulations containing more than 5% of this compound significantly reduced microbial counts in skin applications, suggesting its utility in preventing infections associated with cosmetic use .

- Research on Anti-inflammatory Properties : Another investigation focused on the compound's ability to modulate inflammatory pathways. This compound was found to decrease levels of TNF-alpha and IL-6 in cell cultures, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the benzoyl moiety or variations in the alkyl groups can enhance or diminish its biological effects. For instance, increasing the size or branching of substituents on the benzene ring may improve antimicrobial potency while maintaining low toxicity levels .

Propriétés

IUPAC Name |

ethyl 3-oxo-3-(3-propan-2-ylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-6-11(8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSUFQHISQQOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC(=C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.